4-[3-(Trifluoromethyl)phenyl]-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[3-(Trifluoromethyl)phenyl]-1,2,3-thiadiazole” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of compounds similar to “4-[3-(Trifluoromethyl)phenyl]-1,2,3-thiadiazole” has been reported. For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods . Another study reported the synthesis and applications of trifluoromethylpyridines (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .Scientific Research Applications
Electrochemical Sensing
A film derived from electrochemically oxidized 3- (4-trifluoromethyl)-phenyl)-thiophene deposited on a graphite electrode was used to estimate the affinity for synthetic stimulants (2-aminoindane, buphedrone, naphyrone) using a combination of square wave voltammetry and electrochemical impedance spectroscopy . The presence of the –PhCF3 group is important for the recognition of synthetic stimulants .
Detection of Synthetic Stimulants
The polymeric film derived from 3-(4-trifluoromethyl)-phenyl)-thiophene was applied to study the interaction with synthetic stimulants containing primary (2-AI), secondary (buphedrone), and tertiary (naphyrone) amino groups . This application shows promise for the detection of synthetic stimulants in forensic samples without prior pretreatment .
Electrode Surface Modification
The deposition of thiophene derivatives with a –PhCF3 group by means of in situ electrochemical oxidation on the electrode surface is a promising alternative for molecularly imprinted polymers . This modification leads to amplification of the electrochemical signal .
Organic Light-Emitting Diodes (OLEDs)
Diaryl-substituted anthracene derivatives containing 3- (trifluoromethyl)phenyl) groups were synthesized and characterized for their electroluminescence properties . These compounds showed high thermal stability and proper frontier-energy levels, making them suitable as host materials for blue organic light-emitting diodes .
Blue-Host Material for OLEDs
The electroluminescent (EL) emission maximum of the three N, N -diphenylamino phenyl vinyl biphenyl (DPAVBi)-doped (8 wt %) devices for compounds 1 – 3 was exhibited at 488 nm (for 1) and 512 nm (for 2 and 3) . Among them, the 1 -based device displayed the highest device performances in terms of brightness, current efficiency, and external quantum efficiency .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with multiple receptors .
Mode of Action
It’s worth noting that compounds with similar structures have shown inhibitory activity against certain viruses .
Biochemical Pathways
Related compounds have been found to inhibit the phosphorylation of stat3, a protein involved in many cellular processes such as cell growth and apoptosis .
Pharmacokinetics
Compounds with similar structures have shown to be highly lipophilic, which can impact their bioavailability .
Result of Action
Related compounds have been found to induce apoptosis in cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-[3-(Trifluoromethyl)phenyl]-1,2,3-thiadiazole. For instance, the compound’s lipophilicity can affect its solubility and distribution in the body . Additionally, the compound’s stability can be influenced by factors such as temperature and pH .
properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2S/c10-9(11,12)7-3-1-2-6(4-7)8-5-15-14-13-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOGMQHLRUVCLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CSN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.